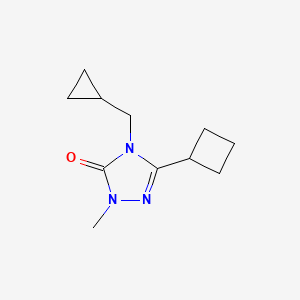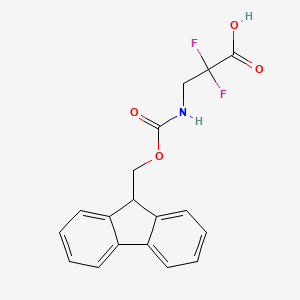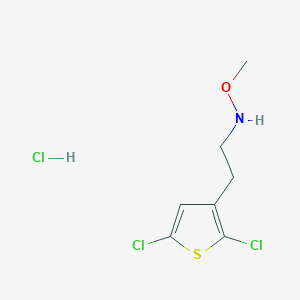
N-(Méthoxyéthyl)-2-(2,5-dichlorothiophène-3-yl)éthanamine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with two chlorine atoms and an ethanamine group
Applications De Recherche Scientifique
2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, have been found to targetCyclin-dependent kinase 2 .
Mode of Action
Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
For instance, N-Nitrosamines can lead to the production of cancerogenic diazonium salts that damage DNA .
Result of Action
Similar compounds have been found to have various biological activities, such as anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antihypertensive, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the ethanamine group. One common method involves the reaction of 2,5-dichlorothiophene with N-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the dichlorothiophene moiety and have shown various biological activities.
4-(2,5-Dichlorothiophen-3-yl)pyrimidin-2-amine: Another compound with a similar thiophene ring structure, studied for its potential pharmacological properties.
Uniqueness
2-(2,5-Dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the N-methoxyethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-N-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NOS.ClH/c1-11-10-3-2-5-4-6(8)12-7(5)9;/h4,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUSCUUFRGOKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCCC1=C(SC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

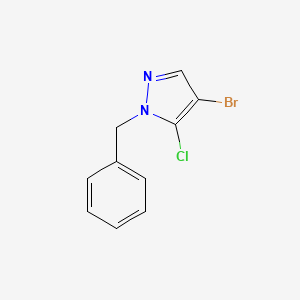
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)
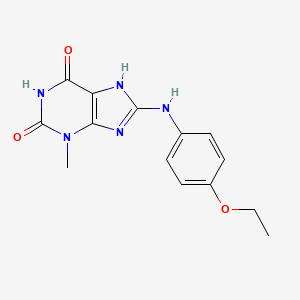
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
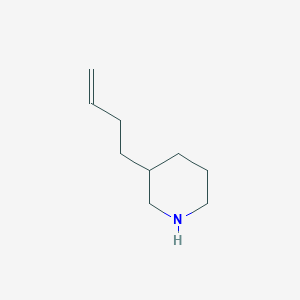
![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride](/img/structure/B2445826.png)
![N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2445827.png)
![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)
